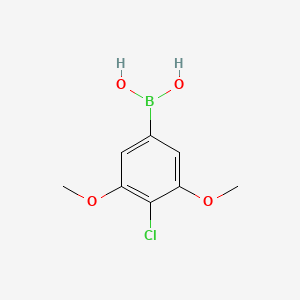

(4-Chloro-3,5-dimethoxyphenyl)boronic acid

Übersicht

Beschreibung

(4-Chloro-3,5-dimethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chlorine and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-3,5-dimethoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of robust catalysts and reagents to minimize costs and maximize yields .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Chloro-3,5-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions such as oxidation, reduction, and substitution under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water), and temperature around 80-100°C.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in solvents like acetonitrile or water.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Corresponding phenol derivatives.

Reduction: Corresponding phenylboronic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

The compound features a boronic acid functional group attached to a chlorinated aromatic ring with two methoxy substituents. Its unique structure allows it to participate in a variety of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.

Organic Synthesis

(4-Chloro-3,5-dimethoxyphenyl)boronic acid is primarily utilized in the synthesis of complex organic molecules through cross-coupling reactions. It reacts with aryl or vinyl halides in the presence of palladium catalysts to form biaryl or styrene derivatives.

Common Reactions:

- Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and solvents like ethanol or water at temperatures around 80-100°C.

- Oxidation and Reduction: The compound can also undergo oxidation to yield phenol derivatives or reduction to produce phenylboronic acid derivatives.

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, K2CO3, ethanol/water, 80-100°C | Biaryl/styrene derivatives |

| Oxidation | H2O2 or KMnO4 in acetonitrile/water | Corresponding phenol derivatives |

| Reduction | NaBH4 or LiAlH4 in ethanol/THF | Phenylboronic acid derivatives |

Medicinal Chemistry

The biological activity of this compound has been explored extensively. It acts as a selective inhibitor for various signaling pathways, particularly targeting fibroblast growth factor receptor 4 (FGFR4), which plays a role in several cancers.

- IC50 Value: The compound exhibits an IC50 value below 0.5 nM against FGFR4, indicating high potency.

- Structure-Activity Relationship (SAR): Modifications to the boronic acid structure can enhance biological activity. For example, the presence of electron-withdrawing groups like chlorine increases the electrophilicity of the boron atom.

| Compound | IC50 (nM) | Target | Notes |

|---|---|---|---|

| This compound | <0.5 | FGFR4 | Highly potent |

| Control Compound A | >500 | FGFR4 | No significant activity |

| Control Compound B | 1.7 | FGFR4 | Lower potency compared to active compound |

Antitumor Activity

Recent studies have demonstrated that this compound significantly reduces tumor growth in preclinical models. It has shown effective inhibition of cell proliferation across various cancer cell lines at nanomolar concentrations.

Pharmacokinetics and Metabolic Stability

Pharmacokinetic evaluations indicate favorable metabolic stability for this compound. Its half-life was assessed in human microsomes, showing promising results compared to other boronic acids.

Wirkmechanismus

The mechanism of action of (4-Chloro-3,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Vergleich Mit ähnlichen Verbindungen

- 3,5-Dimethoxyphenylboronic acid

- 4-Chloro-2,6-dimethoxyphenylboronic acid

- 3,4-Dimethoxyphenylboronic acid

Comparison: (4-Chloro-3,5-dimethoxyphenyl)boronic acid is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to 3,5-dimethoxyphenylboronic acid, the chlorine substituent in this compound can provide additional sites for further functionalization and can affect the electronic properties of the molecule .

Biologische Aktivität

(4-Chloro-3,5-dimethoxyphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor in various signaling pathways. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a chlorinated aromatic ring with two methoxy substituents. The presence of these functional groups significantly influences its reactivity and biological interactions.

The primary mechanism of action for this compound involves its role as a covalent inhibitor targeting specific kinases. Recent studies have highlighted its selectivity for fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers and other diseases. The compound has shown to inhibit FGFR4 with an IC50 value below 0.5 nM, indicating high potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the boronic acid structure can enhance or diminish biological activity. For instance, the introduction of electron-withdrawing groups like chlorine increases the electrophilicity of the boron atom, facilitating interactions with nucleophilic residues in target proteins .

| Compound | IC50 (nM) | Target | Notes |

|---|---|---|---|

| This compound | <0.5 | FGFR4 | Highly potent |

| Control Compound A | >500 | FGFR4 | No significant activity |

| Control Compound B | 1.7 | FGFR4 | Lower potency compared to the active compound |

Case Study: Antitumor Activity

In a recent evaluation of antitumor activity, this compound demonstrated significant efficacy in reducing tumor growth in preclinical models. In particular, it was tested against various cancer cell lines, showing effective inhibition of cell proliferation at nanomolar concentrations .

Pharmacokinetics and Metabolic Stability

Pharmacokinetic studies indicate that the compound exhibits favorable metabolic stability, which is crucial for its therapeutic application. The half-life of the compound was assessed in human microsomes and showed promising results compared to other boronic acids .

Conclusion and Future Directions

The biological activity of this compound underscores its potential as a therapeutic agent targeting FGFR4-driven pathologies. Ongoing research is focused on optimizing its pharmacological profile through further structural modifications and comprehensive in vivo studies to validate its clinical efficacy.

Eigenschaften

IUPAC Name |

(4-chloro-3,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWMKFIUWSYMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OC)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626080 | |

| Record name | (4-Chloro-3,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

427886-21-3 | |

| Record name | B-(4-Chloro-3,5-dimethoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=427886-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.